Introduction: The Strategic Importance of Substituted Phenylmethanesulfonyl Chlorides
Introduction: The Strategic Importance of Substituted Phenylmethanesulfonyl Chlorides
An In-Depth Technical Guide to (3-Chloro-4-fluorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for (3-Chloro-4-fluorophenyl)methanesulfonyl chloride (CAS 1211516-98-1) is not extensively available in public literature. This guide is constructed based on established principles of sulfonyl chloride chemistry, data from analogous structures, and general synthetic methodologies. All protocols and claims should be adapted and validated by qualified personnel in a laboratory setting.
(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is a specialized reagent belonging to the versatile class of sulfonyl chlorides.[1] Its structure, featuring a halogenated phenyl ring, suggests its utility as a building block in medicinal chemistry and materials science.[2][3] The presence of both chloro and fluoro substituents on the phenyl ring can profoundly influence the physicochemical properties and biological activity of derivative molecules, a concept often explored in drug discovery to enhance potency and pharmacokinetic profiles.[4] This guide provides a comprehensive technical overview of its anticipated synthesis, reactivity, and potential applications, offering a foundational resource for researchers.
Physicochemical & Structural Properties
While specific experimental data for the title compound is limited, its properties can be predicted based on its constituent functional groups.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C7H5Cl2FO2S | PubChem |
| Molecular Weight | 243.08 g/mol | PubChem |
| Appearance | Likely a solid at room temperature | Analogy to similar sulfonyl chlorides |
| Solubility | Soluble in polar organic solvents (e.g., THF, DCM, Acetone). Reactive with water and alcohols. | [5] |
| Reactivity Profile | Highly reactive electrophile. Moisture sensitive. | [5][6] |
A 2D structure of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride is available on PubChem.[7]
Synthesis of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride: A Mechanistic Approach
The synthesis of arylalkanesulfonyl chlorides can be achieved through several established routes, primarily involving the oxidative chlorination of corresponding thiol precursors. The selection of a synthetic pathway often depends on the availability of starting materials, scalability, and safety considerations.
Workflow for a Plausible Synthetic Route
Caption: A plausible synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general methods for the synthesis of sulfonyl chlorides from isothiouronium salts.[8][9]
Step 1: Synthesis of S-(3-Chloro-4-fluorobenzyl)isothiouronium salt
-
To a stirred solution of thiourea (1.1 equivalents) in ethanol, add 3-chloro-4-fluorobenzyl halide (1 equivalent).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and collect the precipitated S-(3-Chloro-4-fluorobenzyl)isothiouronium salt by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Step 2: Oxidative Chlorination to (3-Chloro-4-fluorophenyl)methanesulfonyl chloride
-
Prepare a biphasic mixture of a suitable organic solvent (e.g., dichloromethane) and water.
-
Add the S-(3-Chloro-4-fluorobenzyl)isothiouronium salt (1 equivalent) to the mixture.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add an oxidizing/chlorinating agent such as N-chlorosuccinimide (NCS) or sodium chlorite (NaClO2) in the presence of an acid (e.g., HCl).[8][9][10]
-
Stir the reaction vigorously at low temperature, monitoring for completion by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Core Reactivity: The Electrophilic Nature of the Sulfonyl Chloride Group
The reactivity of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride moiety.[6] This makes it susceptible to attack by a wide range of nucleophiles, leading to the formation of sulfonamides, sulfonates, and other sulfur-containing compounds.
Reaction with Amines: Formation of Sulfonamides
The reaction with primary and secondary amines is a cornerstone of sulfonyl chloride chemistry, yielding stable sulfonamides.[6][11][12][13] This transformation is of paramount importance in drug discovery, as the sulfonamide linkage is a privileged scaffold in numerous therapeutic agents.[11][14]
Caption: General scheme for sulfonamide formation.
Experimental Protocol: General Sulfonamide Synthesis
-
Dissolve the amine (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C.
-
Slowly add a solution of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude sulfonamide.
-
Purify by recrystallization or column chromatography.
The pH of the reaction can significantly influence the yield, with some reactions showing high conversions even at high pH.[15]
Applications in Drug Discovery and Medicinal Chemistry
The primary application of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride is expected to be in the synthesis of novel sulfonamides for biological screening.[1][11][12][13] The sulfonamide moiety is a key structural feature in a wide array of approved drugs, including antibacterial agents, diuretics, and enzyme inhibitors.[11] The specific substitution pattern of the phenyl ring in the title compound offers a unique scaffold for library synthesis aimed at discovering new therapeutic agents.
Spectroscopic Characterization
-
¹H NMR: A singlet for the methylene protons (CH2) adjacent to the sulfonyl group, likely in the range of 4.5-5.5 ppm, and multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the substituted phenyl ring.
-
¹³C NMR: A signal for the methylene carbon and multiple signals in the aromatic region, with their chemical shifts influenced by the chloro and fluoro substituents.
-
IR Spectroscopy: Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[16]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including an isotopic pattern for the two chlorine atoms.[16]
Safety, Handling, and Storage
(3-Chloro-4-fluorophenyl)methanesulfonyl chloride, like other sulfonyl chlorides, should be handled with extreme care in a well-ventilated fume hood.[17][18][19][20]
-
Hazards: It is expected to be corrosive and a lachrymator, causing severe burns to the skin, eyes, and respiratory tract.[5][17][20][21] It is also likely to be toxic if inhaled or ingested.[5][17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[18][21][22]
-
Handling: Avoid contact with skin, eyes, and clothing.[17][22] Do not breathe dust or vapors.[17][21] Handle under an inert atmosphere if possible.[22]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as water, alcohols, and strong bases.[17][22]
-
Spills and Disposal: In case of a spill, evacuate the area and use appropriate absorbent material for cleanup.[21] Dispose of the compound and any contaminated materials in accordance with local regulations.[22]
Conclusion
(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is a promising, albeit not extensively characterized, building block for chemical synthesis. Its anticipated reactivity, based on the well-established chemistry of sulfonyl chlorides, makes it a valuable tool for medicinal chemists and materials scientists. By understanding its probable synthetic routes, core reactivity, and handling requirements, researchers can effectively and safely incorporate this reagent into their discovery and development programs.
References
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Georganics. (2011). SAFETY DATA SHEET: (4-FLUOROPHENYL)METHANESULFONYL CHLORIDE. Retrieved from [Link]
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